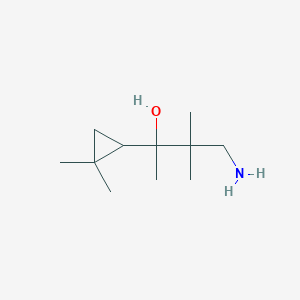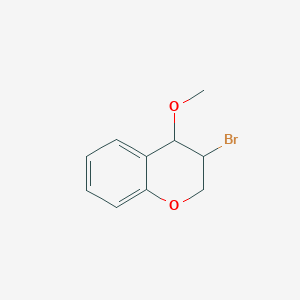
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 4-methoxy-3,4-dihydro-2H-1-benzopyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DCM or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 3-substituted-4-methoxy-3,4-dihydro-2H-1-benzopyran derivatives.
Oxidation: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: Formation of 4-methoxy-3,4-dihydro-2H-1-benzopyran.
科学的研究の応用
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and methoxy group may play crucial roles in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the bromine and methoxy groups, making it less reactive.
4-Methoxy-3,4-dihydro-2H-1-benzopyran: Similar structure but without the bromine atom, leading to different reactivity and applications.
3-Bromo-3,4-dihydro-2H-1-benzopyran:
Uniqueness
3-Bromo-4-methoxy-3,4-dihydro-2H-1-benzopyran is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
3-bromo-4-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11/h2-5,8,10H,6H2,1H3 |
InChIキー |
QEFNHIIYXHHJES-UHFFFAOYSA-N |
正規SMILES |
COC1C(COC2=CC=CC=C12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


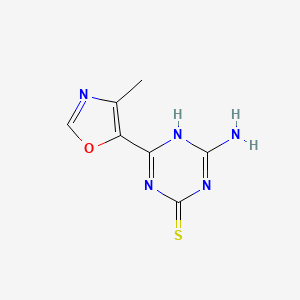
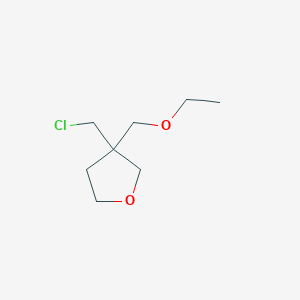
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)


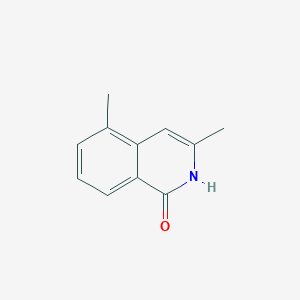

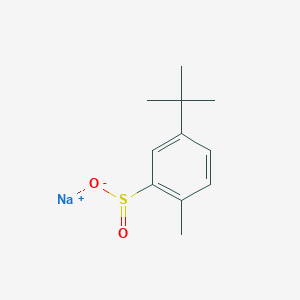
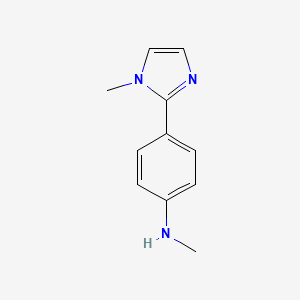
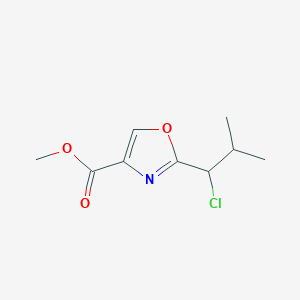
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
